molecular formula C20H27N5O2 B11073427 N~4~-phenyl-N~5~-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-imidazole-4,5-dicarboxamide

N~4~-phenyl-N~5~-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-imidazole-4,5-dicarboxamide

Cat. No.: B11073427
M. Wt: 369.5 g/mol
InChI Key: BSGJRVLTKIQYHR-UHFFFAOYSA-N
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Description

N~4~-PHENYL-N~5~-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-PHENYL-N~5~-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation reaction.

    Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions.

    Formation of the dicarboxamide: This step might involve the reaction of the imidazole derivative with a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalysis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~4~-PHENYL-N~5~-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-PHENYL-N~5~-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N~4~-PHENYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE: Lacks the piperidine moiety.

    N~5~-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE: Lacks the phenyl group.

Uniqueness

N~4~-PHENYL-N~5~-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE is unique due to the presence of both the phenyl and piperidine groups, which might confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C20H27N5O2

Molecular Weight

369.5 g/mol

IUPAC Name

4-N-phenyl-5-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-imidazole-4,5-dicarboxamide

InChI

InChI=1S/C20H27N5O2/c1-19(2)10-14(11-20(3,4)25-19)24-18(27)16-15(21-12-22-16)17(26)23-13-8-6-5-7-9-13/h5-9,12,14,25H,10-11H2,1-4H3,(H,21,22)(H,23,26)(H,24,27)

InChI Key

BSGJRVLTKIQYHR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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